AZD3293camsylate

Descripción

El lanabecestat camsilato es un inhibidor de la enzima convertidora de la proteína precursora amiloide humana 1 (BACE1) que atraviesa la barrera hematoencefálica. Este compuesto se ha investigado por su potencial para tratar la enfermedad de Alzheimer temprana mediante la reducción de los niveles de amiloide beta en el cerebro, el líquido cefalorraquídeo y el plasma .

Propiedades

Número CAS |

1522418-41-2 |

|---|---|

Fórmula molecular |

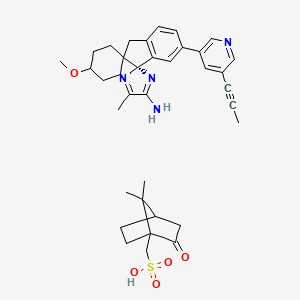

C36H44N4O5S |

Peso molecular |

644.8 g/mol |

InChI |

InChI=1S/C26H28N4O.C10H16O4S/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30);7H,3-6H2,1-2H3,(H,12,13,14)/t22?,25?,26-;7-,10-/m01/s1 |

Clave InChI |

PEOILZBROWEGCC-DHGHVBCZSA-N |

SMILES isomérico |

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4([C@]35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |

SMILES canónico |

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lanabecestat camsylate; LY3314814 camsylate; LY 3314814 camsylate; LY-3314814 camsylate; |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de lanabecestat camsilato implica una reacción de Suzuki escalable. Este proceso utiliza un éster de boronato de dietanolamina cristalino estable, que se hidroliza rápidamente en condiciones de reacción . El desarrollo de este método incluyó el uso de dietanolamina como un captador interno para aumentar la solubilidad de las especies de paladio, eliminando así la necesidad de pasos de captación discontinuos .

Métodos de producción industrial: La producción industrial de lanabecestat camsilato sigue el mismo proceso de reacción de Suzuki, asegurando la escalabilidad y la eficiencia. El desarrollo del método se centró en lograr un proceso estable y reproducible adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: El lanabecestat camsilato principalmente experimenta reacciones de sustitución durante su síntesis. La reacción de Suzuki es un ejemplo clave, donde un derivado de ácido bórico reacciona con un haluro bajo catálisis de paladio para formar un enlace carbono-carbono .

Reactivos y condiciones comunes:

Reactivos: Derivados de ácido bórico, haluros, catalizadores de paladio, éster de boronato de dietanolamina.

Condiciones: La reacción generalmente ocurre bajo condiciones suaves con hidrólisis rápida del éster de boronato.

Productos principales: El producto principal de estas reacciones es el lanabecestat camsilato, que se forma a través de la sustitución del derivado de ácido bórico con el haluro .

Aplicaciones Científicas De Investigación

El lanabecestat camsilato se ha estudiado ampliamente por su potencial para tratar la enfermedad de Alzheimer. Ha demostrado la capacidad de reducir los niveles de amiloide beta en el cerebro, el líquido cefalorraquídeo y el plasma tanto en modelos animales como en estudios humanos . Esta reducción es significativa porque la acumulación de amiloide beta está asociada con la progresión de la enfermedad de Alzheimer.

Además de sus aplicaciones médicas, el lanabecestat camsilato también se utiliza en la investigación preclínica y clínica para estudiar los mecanismos de reducción de amiloide beta y sus efectos en la función cognitiva .

Mecanismo De Acción

El lanabecestat camsilato ejerce sus efectos inhibiendo la enzima convertidora de la proteína precursora amiloide humana 1 (BACE1). Esta inhibición evita la formación de amiloide beta, un péptido que se acumula en los cerebros de los pacientes con Alzheimer y contribuye a la progresión de la enfermedad . Al reducir los niveles de amiloide beta, el lanabecestat camsilato tiene como objetivo ralentizar o detener el declive cognitivo asociado con la enfermedad de Alzheimer.

Compuestos similares:

- Verubecestat

- Atabecestat

- Elenbecestat

Comparación: El lanabecestat camsilato es único entre los inhibidores de BACE1 debido a su permeabilidad al cerebro y su capacidad para reducir significativamente los niveles de amiloide beta tanto en el líquido cefalorraquídeo como en el plasma . Si bien otros inhibidores de BACE1 como el verubecestat, el atabecestat y el elenbecestat también se dirigen a la reducción del amiloide beta, el lanabecestat camsilato ha mostrado un perfil distinto en términos de su farmacocinética y seguridad .

En conclusión, el lanabecestat camsilato representa un compuesto prometedor en la lucha contra la enfermedad de Alzheimer, con una amplia investigación que apoya su potencial para reducir los niveles de amiloide beta y ralentizar la progresión de la enfermedad.

Comparación Con Compuestos Similares

- Verubecestat

- Atabecestat

- Elenbecestat

Comparison: Lanabecestat camsylate is unique among BACE1 inhibitors due to its brain permeability and its ability to significantly reduce beta-amyloid levels in both cerebrospinal fluid and plasma . While other BACE1 inhibitors like verubecestat, atabecestat, and elenbecestat also target beta-amyloid reduction, lanabecestat camsylate has shown a distinct profile in terms of its pharmacokinetics and safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.